TETRAHYDRO-2-FURANYLMETHYL 6-(4-ETHOXYPHENYL)-3-METHYL-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE
Overview
Description
Tetrahydrofuran-2-ylmethyl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TETRAHYDRO-2-FURANYLMETHYL 6-(4-ETHOXYPHENYL)-3-METHYL-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE typically involves multi-step organic reactions. The starting materials might include tetrahydrofuran, ethoxybenzene, and indole derivatives. Common synthetic routes could involve:
Friedel-Crafts Acylation: This reaction could be used to introduce the ethoxyphenyl group onto the indole ring.
Esterification: The carboxylate group could be introduced through esterification reactions.
Cyclization: The tetrahydrofuran ring might be formed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure optimal conditions.
Purification Techniques: Use of chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Tetrahydrofuran-2-ylmethyl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound might be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions could convert the oxo group to hydroxyl groups.
Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents might include dichloromethane, ethanol, or acetonitrile.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.
Biology
In biological research, indole derivatives are often studied for their potential pharmacological activities. This compound could be investigated for its effects on various biological pathways.
Medicine
In medicinal chemistry, this compound might be explored for its potential as a therapeutic agent. Indole derivatives have been studied for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of TETRAHYDRO-2-FURANYLMETHYL 6-(4-ETHOXYPHENYL)-3-METHYL-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors in the body, modulating their activity. The molecular targets might include:
Enzymes: Such as kinases or proteases.
Receptors: Such as G-protein coupled receptors or nuclear receptors.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylate: Another indole derivative with similar structural features.
Tetrahydrofuran-2-carboxylate: A compound with a similar tetrahydrofuran ring structure.
Ethoxyphenyl derivatives: Compounds with similar ethoxyphenyl groups.
Uniqueness
Tetrahydrofuran-2-ylmethyl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is unique due to its combination of structural features, including the tetrahydrofuran ring, ethoxyphenyl group, and indole core. This unique structure might confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.
Properties
IUPAC Name |
oxolan-2-ylmethyl 6-(4-ethoxyphenyl)-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-3-27-17-8-6-15(7-9-17)16-11-19-21(20(25)12-16)14(2)22(24-19)23(26)29-13-18-5-4-10-28-18/h6-9,16,18,24H,3-5,10-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQJCCXGDIXHOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC3=C(C(=C(N3)C(=O)OCC4CCCO4)C)C(=O)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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